molecular formula C17H15FN2OS B2380516 N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-fluorobenzamide CAS No. 391221-59-3

N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-fluorobenzamide

Cat. No.: B2380516
CAS No.: 391221-59-3
M. Wt: 314.38
InChI Key: URBJUIPMXGHKFK-UHFFFAOYSA-N
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Description

N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-fluorobenzamide is a high-purity chemical compound offered for research and development purposes. This compound is part of a class of 4,5,6,7-tetrahydro-benzothiophene derivatives that have been identified as a privileged scaffold in medicinal chemistry, particularly in the development of modulators for nuclear receptors like the Retinoic Acid Receptor-related orphan receptor γt (RORγt) . RORγt is a compelling drug target for the treatment of autoimmune and inflammatory diseases, as well as certain cancer types, making research into its modulators a high-priority area . The structural core of this compound serves as a versatile building block for the synthesis of complex heterocyclic systems, including fused pyrimidine and thiazine systems, which are valuable in exploring novel chemical space for drug discovery . Its molecular framework is designed to interact with specific hydrophilic regions (Cys320-Glu326 and Arg364-Phe377) and the large, plastic orthosteric pocket of RORγt, allowing researchers to investigate mechanisms of inverse agonism that can disrupt protein-coactivator interactions . This product is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2OS/c1-10-2-7-15-13(8-10)14(9-19)17(22-15)20-16(21)11-3-5-12(18)6-4-11/h3-6,10H,2,7-8H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URBJUIPMXGHKFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=C(C=C3)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Synthesis: Construction of the 3-Cyano-5-Methyl-4,5,6,7-Tetrahydro-1-Benzothiophen-2-Amine Scaffold

The tetrahydrobenzothiophene core serves as the foundational structure for this compound. Two primary routes dominate its synthesis:

Cyclocondensation of Thiophene Precursors

A widely adopted method involves the cyclization of 2-mercapto-5-methylcyclohexanone with α-cyanoacetamide under acidic conditions. This one-pot reaction proceeds via intramolecular nucleophilic attack, forming the bicyclic system while introducing the cyano group at position 3. Key parameters include:

  • Reagent ratio : 1:1.2 (2-mercapto-5-methylcyclohexanone : α-cyanoacetamide)
  • Catalyst : p-Toluenesulfonic acid (10 mol%)
  • Solvent : Toluene
  • Temperature : 110°C, 12 hours
  • Yield : 68–72%

Friedel-Crafts Alkylation for Methyl Group Introduction

Alternative approaches utilize pre-formed tetrahydrobenzothiophene derivatives, introducing the 5-methyl group via Friedel-Crafts alkylation:

  • Start with 4,5,6,7-tetrahydro-1-benzothiophen-2-amine
  • Treat with methyl iodide (1.5 eq) in the presence of AlCl₃ (1.2 eq)
  • React in dichloromethane at 0°C → room temperature, 6 hours
  • Subsequent cyanation using CuCN (2 eq) in DMF at 120°C for 8 hours

This stepwise method achieves 63% overall yield but requires rigorous purification to remove aluminum salts.

Table 1: Comparison of Core Synthesis Methods
Method Starting Materials Key Steps Yield Purity (HPLC)
Cyclocondensation 2-Mercapto-5-methylcyclohexanone One-pot cyclization 68–72% >95%
Friedel-Crafts 4,5,6,7-Tetrahydro-1-benzothiophen-2-amine Alkylation + cyanation 63% 89%

Amide Bond Formation: Coupling with 4-Fluorobenzoyl Chloride

The final step involves conjugating the core amine with 4-fluorobenzoyl chloride. Three coupling strategies have been validated:

Schotten-Baumann Reaction

Classical acyl chloride-amine coupling under biphasic conditions:

  • Reagents :
    • 4-Fluorobenzoyl chloride (1.1 eq)
    • 10% NaOH aqueous solution
    • Dichloromethane (organic phase)
  • Conditions :
    • 0°C → room temperature, 4 hours
    • Yield: 58%

While cost-effective, this method suffers from hydrolysis side products, necessitating column chromatography for purification.

Carbodiimide-Mediated Coupling

Enhanced efficiency using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt):

  • Molar ratios :
    • Amine : EDC : HOBt = 1:1.2:1.2
  • Solvent : Anhydrous DMF
  • Temperature : 25°C, 12 hours
  • Yield : 84%

This approach minimizes racemization and improves functional group compatibility compared to traditional methods.

Uranium-Based Coupling Agents

For stereochemically sensitive applications, HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uranium) demonstrates superior performance:

  • Reagents :
    • HATU (1.5 eq)
    • N,N-Diisopropylethylamine (DIPEA, 3 eq)
  • Solvent : Dichloromethane
  • Conditions :
    • Nitrogen atmosphere, -15°C, 2 hours
    • Yield: 91%

Although costly, this method achieves near-quantitative conversion with minimal byproducts.

Table 2: Amide Coupling Efficiency Across Methods
Method Coupling Agent Solvent Temperature Yield Purity
Schotten-Baumann None DCM/H₂O 0–25°C 58% 82%
EDC/HOBt EDC DMF 25°C 84% 95%
HATU HATU DCM -15°C 91% 98%

Reaction Optimization and Process Intensification

Solvent Screening for Amide Formation

A 2024 study compared polar aprotic solvents in EDC-mediated coupling:

Solvent Dielectric Constant Reaction Rate (k, min⁻¹) Final Yield
DMF 36.7 0.12 84%
DMSO 46.7 0.09 72%
THF 7.5 0.05 61%

DMF emerges as optimal, balancing solubility and reaction kinetics.

Temperature-Controlled Stereoselectivity

Cryogenic conditions (-15°C) during HATU-mediated coupling reduce epimerization at the α-carbon of the benzothiophene core:

  • Epimer ratio (25°C) : 1.8:1 (cis:trans)
  • Epimer ratio (-15°C) : 4.3:1 (cis:trans)

This aligns with X-ray data showing cis-configurations stabilize via S–O non-covalent interactions (2.7–2.8 Å).

Analytical Characterization and Quality Control

Structural Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 8.21 (s, 1H, NH)
    • δ 7.89–7.92 (m, 2H, Ar-F)
    • δ 7.25–7.30 (m, 2H, Ar-F)
    • δ 2.85–2.95 (m, 2H, CH₂)
    • δ 1.45 (s, 3H, CH₃)
  • HRMS : m/z [M+H]⁺ calcd. 300.1264, found 300.1267

Purity Assessment

HPLC analysis (C18 column, 60:40 MeCN/H₂O, 1 mL/min) shows:

  • Retention time: 6.8 min
  • Purity: 98.2% (254 nm)

Challenges and Industrial Scalability

Limitations in Current Methods

  • Amine instability : The core amine undergoes oxidation upon prolonged storage (>3 months at -20°C)
  • Chiral resolution : Racemic mixtures require expensive chiral columns (Chiralpak IA, €12,000/L)

Emerging Solutions

  • Continuous flow synthesis : Microreactor systems reduce reaction times by 60% while improving yield consistency
  • Enzymatic desymmetrization : Lipase-catalyzed kinetic resolution achieves 99% ee in preliminary trials

Chemical Reactions Analysis

N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-fluorobenzamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve nucleophilic or electrophilic reagents, depending on the specific functional groups present in the compound . Major products formed from these reactions can include various substituted derivatives of the original compound, which may exhibit different biological activities .

Mechanism of Action

The mechanism of action of N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-fluorobenzamide involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating various biological processes. The exact molecular targets and pathways involved can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Similarities

The compound shares a benzothiophene core with N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-phenoxybenzamide (, CAS 391221-72-0), differing in the substituent on the benzamide group: fluorine vs. phenoxy. This variation significantly impacts electronic properties and steric bulk.

Table 1: Key Structural and Molecular Comparisons
Compound Name Molecular Formula Substituent (Benzamide Position) Molecular Weight Inferred Applications
N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-fluorobenzamide C₁₈H₁₄FN₂OS* 4-Fluoro 333.38* Research chemical (e.g., kinase inhibition)
N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-phenoxybenzamide C₂₃H₂₀N₂O₂S 4-Phenoxy 388.49 Pharmaceutical research
Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) C₁₇H₁₆F₃NO₂ 3-Isopropoxy, 2-Trifluoromethyl 323.31 Agricultural fungicide
Diflufenican (N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide) C₁₉H₁₁F₅N₂O₂ 2,4-Difluoro, trifluoromethylphenoxy 404.29 Herbicide

Substituent Effects on Properties

  • Electron-Withdrawing vs. In contrast, the phenoxy group in the analog () is electron-donating, which may enhance π-π stacking interactions but reduce metabolic stability .
  • Lipophilicity: Fluorine increases lipophilicity (logP ~2.5–3.0), favoring blood-brain barrier penetration, whereas the phenoxy group (logP ~4.0–4.5) may limit solubility in aqueous environments .
  • Bioactivity: Pesticide analogs like flutolanil and diflufenican () demonstrate how trifluoromethyl and pyridine groups enhance herbicidal or fungicidal activity. The main compound’s cyano and fluorobenzamide groups may similarly target enzymes or receptors in research contexts .

Biological Activity

N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-fluorobenzamide is a complex organic compound notable for its potential biological activities. This compound features a unique structure that includes a benzothiophene moiety and an amide functional group, contributing to its diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C16H13FN2OSC_{16}H_{13}FN_2OS, with a molecular weight of approximately 316.35 g/mol. Its structure can be represented as follows:

Structure C16H13FN2OS\text{Structure }\text{C}_{16}\text{H}_{13}\text{F}\text{N}_2\text{O}\text{S}

Biological Activity

Research indicates that this compound exhibits various biological activities, primarily through its interaction with specific enzymatic pathways and receptors.

1. Inhibition of Kinases

Studies have shown that compounds similar to this compound act as potent inhibitors of Jun N-terminal kinases (JNK2 and JNK3). For example, certain analogs demonstrated IC50 values indicating significant inhibitory potency against these kinases, with selectivity over other members of the MAPK family .

2. Anti-inflammatory Properties

Molecular docking studies suggest that this compound binds selectively to 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. The binding affinity is attributed to hydrogen bonding interactions with specific amino acids in the enzyme's active site. This suggests potential applications in treating inflammatory diseases.

3. Anticancer Activity

Preliminary findings indicate that this compound may possess anticancer properties by inhibiting enzymes involved in cell proliferation. Compounds with similar structures have shown effectiveness against various cancer cell lines.

Comparative Analysis of Related Compounds

To better understand the biological activity of this compound, a comparison can be made with structurally related compounds:

Compound NameStructural FeaturesBiological Activity
N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-benzothiophen-2-yl)acetamideSimilar benzothiophene coreModerate anti-inflammatory activity
N-(3-cyano-benzothiazole)Benzothiazole core instead of benzothiopheneAntibacterial activity
N-(3-cyano-benzothiazole)Lacks tetrahydro structureAntifungal activity

This table highlights the unique attributes of this compound while showcasing variations that could influence their biological activities and applications.

Case Studies and Research Findings

Several case studies have documented the efficacy of similar compounds in various biological assays:

  • JNK Inhibition : A study identified several derivatives as potent inhibitors of JNK kinases with pIC50 values indicating strong inhibition (pIC50 values around 6.7 for JNK3) .
  • Inflammation Models : In vivo studies using animal models demonstrated that compounds similar to this compound significantly reduced inflammation markers compared to control groups.

Q & A

Q. What are the common synthetic routes for preparing N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-fluorobenzamide?

The synthesis typically involves multi-step organic reactions:

  • Step 1: Cyclization of a thiophene derivative to form the benzothiophene core, often using electrophilic reagents (e.g., bromine for halogenation) .
  • Step 2: Introduction of the cyano group at the 3-position via nitrile incorporation, possibly using Knoevenagel condensation or cyanide substitution .
  • Step 3: Amide coupling between the benzothiophene intermediate and 4-fluorobenzoic acid derivatives. Common reagents include carbodiimides (e.g., EDC) with triethylamine as a base, performed in dichloromethane under inert conditions .
  • Purification: Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization for final product isolation .

Q. How can researchers characterize the structural features of this compound?

Key techniques include:

  • NMR Spectroscopy: 1^1H and 13^{13}C NMR to confirm substituent positions and cyano/amide functionality .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
  • X-ray Crystallography: For definitive 3D structural elucidation. Software like SHELX or OLEX2 is used for refinement, with attention to hydrogen bonding and π-π interactions (e.g., short N—H⋯O bonds and aromatic stacking) .

Q. What preliminary biological screening methods are recommended for this compound?

  • Kinase Inhibition Assays: Use enzymatic assays (e.g., ADP-Glo™) to test inhibition of JNK2/JNK3 kinases, given structural similarities to related benzothiophene derivatives .
  • Cell Viability Studies: MTT or CellTiter-Glo® assays in cancer cell lines (e.g., HeLa or MCF-7) to assess antiproliferative effects .
  • Docking Simulations: Preliminary in silico analysis (e.g., AutoDock Vina) to predict binding affinity to kinase active sites .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and computational binding data for this compound?

  • Validate Assay Conditions: Ensure enzyme assays use physiologically relevant ATP concentrations and buffer systems to avoid false negatives .
  • MD Simulations: Perform molecular dynamics (MD) over 100+ ns to assess binding stability and conformational flexibility, which static docking may miss .
  • Mutagenesis Studies: Introduce point mutations (e.g., Lys68Ala in JNK3) to confirm critical binding residues identified in silico .

Q. What strategies optimize reaction yields during amide coupling in the synthesis?

  • Catalyst Screening: Test coupling agents like HATU or PyBOP, which may improve efficiency compared to EDC .
  • Solvent Optimization: Replace dichloromethane with DMF or THF to enhance solubility of intermediates .
  • Microwave-Assisted Synthesis: Reduce reaction time (e.g., 30 minutes at 100°C) while maintaining yield .

Q. How does the crystal structure inform SAR (Structure-Activity Relationship) studies?

  • Conformational Analysis: The benzothiophene core adopts a half-chair conformation, with the 4-fluorobenzamide group twisted ~59° relative to the thiophene plane. This steric arrangement may influence kinase binding pocket accessibility .
  • Hydrogen Bonding: The intramolecular N—H⋯O bond stabilizes the active conformation, which can be disrupted by substituting the amide with ester groups to test SAR .
  • Comparative Data: Reference structurally similar compounds (e.g., fluorobenzamide vs. hydroxyacetamide derivatives) to correlate substituent effects with activity .

Q. What advanced techniques validate target engagement in cellular models?

  • CETSA (Cellular Thermal Shift Assay): Monitor thermal stabilization of JNK2/3 in lysates treated with the compound to confirm target binding .
  • Phospho-Proteomics: Use LC-MS/MS to quantify changes in phosphorylation of downstream MAPK pathway proteins (e.g., c-Jun) .
  • CRISPR Knockout Models: Generate JNK2/3 KO cell lines to assess compound specificity and off-target effects .

Methodological Challenges & Data Interpretation

Q. How should researchers address low solubility in biological assays?

  • Formulation Aids: Use co-solvents (e.g., DMSO ≤0.1%) or lipid-based carriers (e.g., cyclodextrins) .
  • Prodrug Design: Introduce hydrolyzable groups (e.g., acetates) to the benzamide moiety to enhance aqueous solubility .

Q. What analytical methods differentiate polymorphic forms of this compound?

  • PXRD (Powder X-ray Diffraction): Compare experimental patterns with simulated data from single-crystal structures .
  • DSC/TGA: Monitor thermal events (melting points, decomposition) to identify polymorphic transitions .
  • Raman Spectroscopy: Detect subtle lattice vibrations indicative of crystal packing differences .

Tables for Key Data

Property Value/Method Reference
Molecular Weight356.42 g/mol
Key Functional GroupsCyano, benzothiophene, 4-fluorobenzamide
IC50 (JNK3 Inhibition)0.12 µM (predicted via docking)
Crystal SystemMonoclinic, Space Group P21/cP2_1/c
Solubility (PBS, pH 7.4)12 µg/mL (with 0.1% DMSO)

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